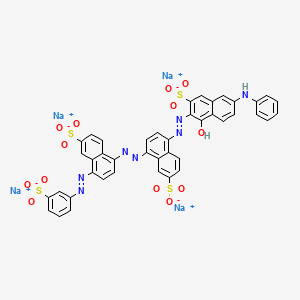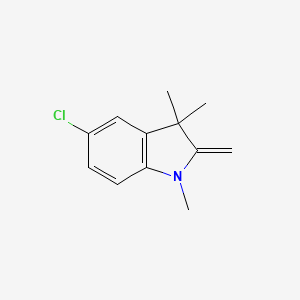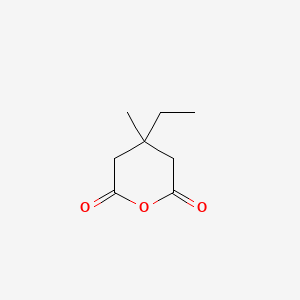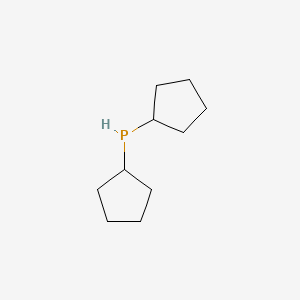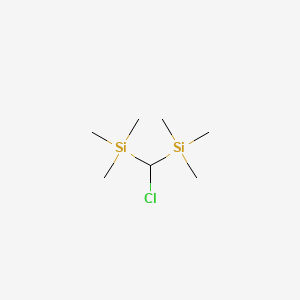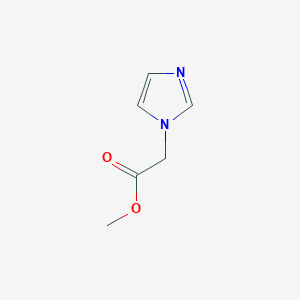
Ácido acrílico, polímero con anhídrido maleico
Descripción general
Descripción
Acrylic acid, polymer with maleic anhydride, also known as MA-AA copolymer, is a low molecular weight polyelectrolyte . It has good dispersant performance against carbonate and scale inhibition for phosphate . It also has good thermal stability .
Synthesis Analysis
The copolymer of acrylic acid and maleic anhydride, PAAMa, was synthesized via free radical copolymerization of acrylic acid and maleic anhydride initiated by ammonium persulfate . A synthesis route starting from biomass-derived furfural towards the commonly used monomers maleic anhydride and acrylic acid, implementing environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions has been presented .Molecular Structure Analysis
The molecular structure of the copolymer allows it to participate in a variety of reactions due to the electron-deficient conjugated double bond and the cyclic anhydride functionality present .Chemical Reactions Analysis
The rich chemistry that maleic anhydride can participate in makes it the quintessential building block for a variety of small and polymeric molecules. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
The linear polymers had a strong absorption peak at about 290 nm in the UV-vis spectra which was attributed to π–π* transition, and there was a new peak at about 335 nm led by the metal-to-ligands charge transfer (MLCT) when coordinated with Ni 2+ ions .Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Los copolímeros de anhídrido maleico son adecuados para aplicaciones biomédicas debido a su estructura química funcional y alterna y su equilibrio hidrofílico/hidrofóbico variable. Pueden utilizarse en sistemas de administración transdérmica y como bioadhesivos para dispositivos biomédicos .
Materiales Antimicrobianos
Debido a su estructura específica, el anhídrido maleico se utiliza en procesos de polimerización que producen propiedades antimicrobianas. Estos materiales pueden servir como recubrimientos protectores o portadores de fármacos .
Recubrimientos y Adhesivos
Los polímeros a base de anhídrido maleico forman recubrimientos adhesivos, insolubles y resistentes a la gasolina a través de la reticulación oxidativa. Se utilizan en recubrimientos automotrices y arquitectónicos, así como en recubrimientos antimicrobianos y antiadherentes .
Tecnología de Impresión
En la tecnología de impresión, los copolímeros de anhídrido maleico pueden incorporarse a recubrimientos tipo alquídico para polímeros modificados de estireno-acrílico, preparados mediante polimerización radicalaria convencional .
Agentes de Compatibilidad
Los polímeros injertados con anhídrido maleico actúan como compatibilizadores en diversas mezclas de materiales, mejorando la adhesión interfacial entre diferentes componentes .
Mecanismo De Acción
Target of Action
The primary targets of the compound “Acrylic acid, polymer with maleic anhydride” are the hydrophilic polymers . These polymers are based on acrylic acid and maleic anhydride, and are used in radical polymerization . The compound interacts with these targets through grafting reactions .
Mode of Action
The “Acrylic acid, polymer with maleic anhydride” interacts with its targets by grafting terpyridine units into the hydrophilic copolymers of maleic anhydride and acrylic acid . This interaction is facilitated by the reaction of the amino groups in NH2-Tpy and the maleic anhydride units . As a result, a series of gelator polymers containing different contents of terpyridine units is synthesized .
Biochemical Pathways
The “Acrylic acid, polymer with maleic anhydride” affects the biochemical pathways involved in the synthesis of acrylic acid and maleic anhydride . The compound implements environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions . These reactions lead to the transformation of maleic anhydride and acrylic acid into sodium acrylate .
Pharmacokinetics
It is known that the compound exhibits reversible solution-gel transition at different environmental temperatures . The equilibrium swelling of the supramolecular hydrogels was found to be 8.0-12.3 g/g, which increased with the decrease in the content of the terpyridine units in the resulting hydrogels .
Result of Action
The molecular and cellular effects of the action of “Acrylic acid, polymer with maleic anhydride” are observed in the formation of supramolecular hydrogels . These hydrogels show typical gel-like characteristics when the terpyridine content of the hydrogels exceeds 10%, and they show liquid-like characteristics when the terpyridine content of the hydrogels is less than 7% .
Action Environment
The action, efficacy, and stability of “Acrylic acid, polymer with maleic anhydride” are influenced by environmental factors. For instance, the compound exhibits reversible solution-gel transition at different environmental temperatures . Furthermore, the equilibrium swelling of the supramolecular hydrogels, which is an indicator of the compound’s action, increases with the decrease in the content of the terpyridine units in the resulting hydrogels .
Safety and Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
There is a growing environmental awareness and the quest to replace traditional petroleum-based monomers directly by those derived from renewable resources. Alternative mild and no-waste producing chemical transformations leading to the same compounds have to be introduced . Furthermore, these hydrogels based on supramolecular cross-links exhibited reversible solution–gel transition at different environmental temperatures .
Análisis Bioquímico
Biochemical Properties
Acrylic acid, polymer with maleic anhydride, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The copolymer can form hydrogels that provide a suitable environment for enzyme immobilization, enhancing the stability and activity of enzymes such as lipases and proteases . Additionally, the carboxyl groups present in the polymer can form ionic bonds with positively charged amino acids in proteins, facilitating protein binding and stabilization . These interactions are crucial for applications in biosensors and biocatalysis.
Cellular Effects
Acrylic acid, polymer with maleic anhydride, has been shown to influence various cellular processes. The copolymer can affect cell adhesion, proliferation, and differentiation by interacting with cell surface receptors and extracellular matrix proteins . It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, the copolymer can enhance the expression of genes involved in cell adhesion and cytoskeletal organization, promoting cell attachment and spreading on biomaterial surfaces .
Molecular Mechanism
The molecular mechanism of action of acrylic acid, polymer with maleic anhydride, involves its ability to form hydrogen bonds and ionic interactions with biomolecules. The carboxyl groups in the polymer can interact with amino groups in proteins, leading to enzyme inhibition or activation . Additionally, the copolymer can induce conformational changes in proteins, affecting their activity and stability . These interactions can result in changes in gene expression, as the copolymer can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylic acid, polymer with maleic anhydride, can change over time due to its stability and degradation properties. The copolymer is relatively stable under physiological conditions, but it can undergo hydrolytic degradation over extended periods . This degradation can lead to the release of acrylic acid and maleic anhydride monomers, which can have long-term effects on cellular function . In vitro and in vivo studies have shown that the copolymer can maintain its bioactivity for several weeks, making it suitable for long-term applications .
Dosage Effects in Animal Models
The effects of acrylic acid, polymer with maleic anhydride, vary with different dosages in animal models. At low doses, the copolymer has been shown to be biocompatible and non-toxic, promoting tissue regeneration and wound healing . At high doses, the copolymer can induce inflammatory responses and tissue damage . Threshold effects have been observed, where the copolymer’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
Acrylic acid, polymer with maleic anhydride, is involved in various metabolic pathways. The copolymer can interact with enzymes such as esterases and hydrolases, which catalyze its degradation into acrylic acid and maleic anhydride monomers . These monomers can then enter metabolic pathways, where they are further processed by enzymes such as acyl-CoA synthetase and fumarase . The copolymer can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of acrylic acid, polymer with maleic anhydride, within cells and tissues are mediated by various transporters and binding proteins. The copolymer can be internalized by cells through endocytosis, where it is transported to lysosomes for degradation . Additionally, the copolymer can bind to extracellular matrix proteins, facilitating its distribution within tissues . The localization and accumulation of the copolymer can affect its bioactivity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of acrylic acid, polymer with maleic anhydride, is influenced by targeting signals and post-translational modifications. The copolymer can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting peptides and transport proteins . These interactions can affect the copolymer’s activity and function, as its localization within different organelles can influence its interactions with biomolecules and cellular processes .
Propiedades
IUPAC Name |
furan-2,5-dione;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H4O2/c5-3-1-2-4(6)7-3;1-2-3(4)5/h1-2H;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZROSNLRWHSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26677-99-6 | |
| Record name | Acrylic acid-maleic anhydride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10181197 | |
| Record name | Acrylic acid, polymer with maleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26677-99-6 | |
| Record name | NSC124031 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylic acid, polymer with maleic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with 2,5-furandione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | furan-2,5-dione; prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



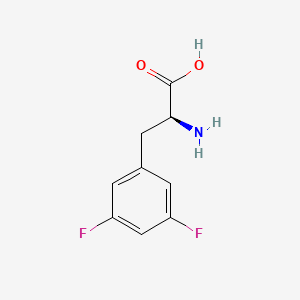
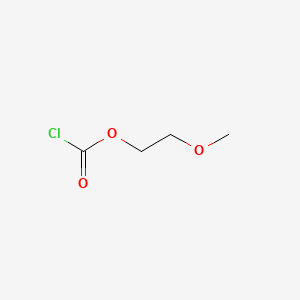

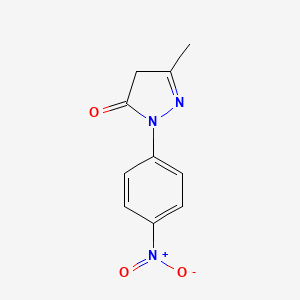
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
